N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)8-3-9(14)5-10(15)4-8/h3-5H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXMBFSMLYAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-acetyl-4-methyl-2-aminothiazole under appropriate conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains.
Study Findings
-
Bacterial Inhibition : The compound was tested against Gram-positive and Gram-negative bacteria. Significant inhibition was observed with minimum inhibitory concentration (MIC) values indicating potent activity.
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Fungal Activity : The compound also demonstrated antifungal properties, showing effectiveness against common pathogenic fungi.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.
Case Study Highlights
-
Cytotoxicity Assays : In studies involving human breast cancer cell lines (MCF7), the compound exhibited dose-dependent cytotoxic effects.
- IC50 Value : 15 µM, indicating significant potential for further development as an anticancer agent.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis, providing insights into its mechanism of action.
Drug Development Potential
The unique structural features of this compound position it as a promising lead compound for the development of new therapeutics. Its dual activity against microbial pathogens and cancer cells suggests a multifaceted approach to drug design.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3,5-dichloro group on the benzamide is moderately electron-withdrawing, contrasting with the strongly electron-withdrawing 3,5-dinitro group in the compound from . This impacts resonance stabilization of the amide bond and solubility.
- Functional Groups : The acetyl group on the thiazole may enhance metabolic stability compared to ester groups in 8b and 8c .
Physicochemical Property Analysis
Melting points and solubility trends reflect intermolecular interactions and molecular symmetry:
Insights :
- Higher melting points in 8a (290°C) correlate with increased hydrogen-bonding capacity from dual carbonyl groups .
- Bulky substituents (e.g., phenyl in 8c) reduce melting points due to steric hindrance.
Spectroscopic Characteristics
IR and NMR data highlight electronic environments:
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on current research findings.
- Molecular Formula : C₉H₈Cl₂N₂OS
- Molecular Weight : 247.14 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-acetyl-4-methylthiazole with 3,5-dichlorobenzoyl chloride. The reaction typically requires a base such as triethylamine to facilitate the acylation process.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| 4i | HepG2 | 2.32 | Inhibition of MMP2 and VEGFA expression |
In vitro studies demonstrated that this compound could potentially inhibit cancer cell proliferation through similar pathways as other thiazole derivatives .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. A study evaluated the antibacterial effects of related compounds against Escherichia coli and Staphylococcus aureus , showing promising results with minimum inhibitory concentrations (MICs) in the low µg/mL range. This suggests that this compound may also exhibit similar antimicrobial activity .
Case Studies
- Cytotoxicity in Cancer Research :
- Antimicrobial Efficacy :
Q & A
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to PFOR’s active site using software like AutoDock Vina. The amide anion in the thiazole-benzamide scaffold may interact with conserved arginine residues .
- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
How are crystallographic data interpreted to resolve molecular packing and stability?
Advanced Research Focus
For N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, X-ray diffraction revealed:
- Hydrogen Bonds : N1–H1⋯N2 interactions form dimers (distance: 2.89 Å).
- Packing Forces : C–H⋯F and C–H⋯O interactions stabilize the crystal lattice .
Methodology : Refinement with SHELXL and riding H-atom models (Uiso = 1.2 Ueq) ensures accurate electron density maps .
What strategies address missing physicochemical data (e.g., melting points, solubility) for this compound?
Q. Basic Research Focus
- Experimental Determination : Use capillary melting point apparatus or thermogravimetric analysis (TGA).
- Predictive Models : Apply Quantitative Structure-Property Relationship (QSPR) software (e.g., ACD/Labs) to estimate logP or aqueous solubility .
How can contradictory bioactivity data between analogs be reconciled?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., thiazolidinediones vs. 2-aminothiazoles ).
- Dose-Response Curves : Ensure consistent assay conditions (e.g., pH, temperature) to normalize potency metrics.
- Crystallographic Insights : Corrogate activity differences with conformational flexibility (e.g., torsion angles in the benzamide moiety) .
What synthetic modifications enhance the compound’s metabolic stability for in vivo studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Deuterium Exchange : Replace labile hydrogens (e.g., acetyl group) with deuterium to slow CYP450-mediated metabolism.
- Salt Formation : Enhance solubility via sodium or hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
